molecular formula C10H9FN2 B12443570 8-Fluoro-1-methylisoquinolin-3-amine

8-Fluoro-1-methylisoquinolin-3-amine

Cat. No.: B12443570
M. Wt: 176.19 g/mol
InChI Key: JRLAZVNJRFSDMT-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-1-methylisoquinolin-3-amine typically involves the introduction of a fluorine atom into the isoquinoline ring. One common method is the nucleophilic substitution reaction, where a suitable leaving group in the isoquinoline precursor is replaced by a fluorine atom. For example, 3-aminoquinoline can be converted to 3-fluoroquinoline using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods

Industrial production of fluorinated isoquinolines often involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process may include steps such as purification and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-1-methylisoquinolin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield this compound N-oxide .

Scientific Research Applications

8-Fluoro-1-methylisoquinolin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-1-methylisoquinolin-3-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, fluorinated isoquinolines can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-1-methylisoquinolin-3-amine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties. The position of the fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

8-fluoro-1-methylisoquinolin-3-amine

InChI

InChI=1S/C10H9FN2/c1-6-10-7(5-9(12)13-6)3-2-4-8(10)11/h2-5H,1H3,(H2,12,13)

InChI Key

JRLAZVNJRFSDMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=N1)N)C=CC=C2F

Origin of Product

United States

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